4-Bromobenzaldehyde-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

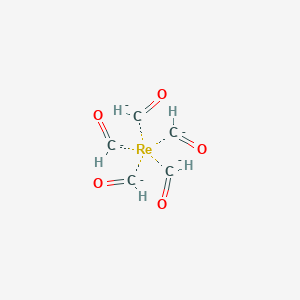

4-Bromobenzaldehyde-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is a derivative of 4-Bromobenzaldehyde, which is an organobromine compound with the formula BrC6H4CHO.

Mechanism of Action

Target of Action

4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound of 4-Bromobenzaldehyde .

Mode of Action

The compound interacts with its targets through various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .

Biochemical Pathways

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the compound participates in various cross-coupling reactions, indicating its potential role in the synthesis of complex organic compounds .

Action Environment

It’s known that the compound displays reactivity characteristic of benzaldehyde and an aryl bromide , suggesting that its activity may be influenced by factors such as temperature, pH, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde-13C6 can be synthesized through the oxidation of 4-bromotoluene. The process involves two main steps:

Bromination: Two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination, forming 4-bromobenzal bromide.

Industrial Production Methods: In an industrial setting, the production of 4-Bromobenzaldehyde-

Properties

CAS No. |

1037620-59-9 |

|---|---|

Molecular Formula |

C¹³C₆H₅BrO |

Molecular Weight |

190.97 |

Synonyms |

1-Bromo-4-formylbenzene-13C6; 4-Formyl-1-bromobenzene-13C6; 4-Formylbromobenzene-13C6; 4-Formylphenyl Bromide-13C6; NSC 21638-13C6; p-Bromobenzaldehyde-13C6; p-Formylbromobenzene-13C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.